4-((Aminooxy)carbonyl)benzonitrile
Description
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
amino 4-cyanobenzoate |
InChI |
InChI=1S/C8H6N2O2/c9-5-6-1-3-7(4-2-6)8(11)12-10/h1-4H,10H2 |
InChI Key |
JTUYOMJOPCTTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)ON |
Origin of Product |
United States |
Preparation Methods
4-Cyanobenzoyl Chloride as a Key Precursor
The most direct route to 4-((Aminooxy)carbonyl)benzonitrile involves the reaction of 4-cyanobenzoyl chloride with hydroxylamine derivatives. 4-Cyanobenzoic acid serves as the starting material, converted to its acyl chloride through treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0–25°C. Subsequent nucleophilic acyl substitution with O-protected hydroxylamines (e.g., O-benzylhydroxylamine) in tetrahydrofuran (THF) at 40–60°C yields protected intermediates, which undergo catalytic hydrogenation (H₂/Pd-C) to reveal the aminooxy group.
Critical parameters include:
- Solvent selection : THF or ethyl acetate optimizes nucleophilicity while maintaining acyl chloride stability.
- Temperature control : Reactions performed below 60°C minimize decomposition of the thermally labile aminooxy group.
- Stoichiometry : A 1.2:1 molar ratio of hydroxylamine derivative to acyl chloride ensures complete conversion, as excess reagent prevents dimerization side reactions.
One-Pot Synthesis via In Situ Activation
Recent advances employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to bypass isolated acyl chloride handling. In this method, 4-cyanobenzoic acid reacts directly with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 25°C, achieving 68–72% yields after 12 h. The sulfonic acid group acts as both activating agent and proton donor, simplifying purification by aqueous workup.
Mitsunobu-Based Installation of the Aminooxy Moiety
Alcohol Functionalization Strategy
The Mitsunobu reaction enables stereospecific introduction of aminooxy groups to alcohol precursors. For this compound synthesis:
- Substrate preparation : Methyl 4-cyanobenzoate is reduced to 4-(hydroxymethyl)benzonitrile using lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C.
- Mitsunobu coupling : The alcohol reacts with N-hydroxyphthalimide under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in THF at 25°C for 6 h.
- Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, yielding the free aminooxy compound (54% overall yield).
This route benefits from high regioselectivity but requires multiple purification steps, including column chromatography to remove phosphine oxide byproducts.
Dehydration of Hydroxyimino Intermediates
Oxime to Nitrile Conversion
Adapting methods from 4-cyanobenzoic acid production, 4-((hydroxyimino)carbonyl)benzonitrile undergoes dehydration using phosphorus pentachloride (PCl₅) in refluxing toluene. The reaction proceeds via:
$$
\text{4-((Hydroxyimino)carbonyl)benzonitrile} \xrightarrow{\text{PCl}5, \Delta} \text{this compound} + \text{HCl} + \text{POCl}3
$$
Key process metrics:
- Temperature : 110–120°C for 3 h ensures complete dehydration.
- Yield : 82–85% after recrystallization from ethanol/water (3:1 v/v).
- Purity : >99% by HPLC (C18 column, acetonitrile/0.1% H₃PO₄ mobile phase).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl chloride route | 65–78 | 97–99 | Scalable, minimal side products | Requires toxic SOCl₂ handling |
| Mitsunobu approach | 50–54 | 95–97 | Stereochemical control | Multi-step, costly reagents |
| Dehydration strategy | 82–85 | >99 | High efficiency | High-temperature conditions required |
Industrial-Scale Considerations
Patent US20080262236A1 details large-scale adaptations of the acyl chloride route:
- Reactor design : Glass-lined steel vessels resist HCl corrosion during acyl chloride formation.
- Solvent recovery : Ethyl acetate is distilled (60°C, 200 mbar) and reused, reducing costs by 40%.
- Crystallization : Seeding with product crystals at 74°C ensures uniform particle size (D90 < 50 µm).
Challenges and Mitigation Strategies
- Aminooxy group instability : Storage under nitrogen at –20°C prevents oxidative degradation.
- Byproduct formation : Urea derivatives may arise from isocyanate intermediates; controlled reagent addition rates (<5 mL/min) suppress this.
- Purification difficulties : Reverse-phase chromatography (C18 silica, methanol/water) resolves co-eluting impurities.
Chemical Reactions Analysis
Types of Reactions: 4-((Aminooxy)carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-((Aminooxy)carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-((Aminooxy)carbonyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Structural Variations and Reactivity
The table below highlights key structural analogs and their functional differences:
Key Observations :
- Electron-Withdrawing Effects : The nitrile group in all compounds enhances electrophilicity, stabilizing intermediates in substitution reactions.
- Aminooxy Group Reactivity: Compounds with free aminooxy groups (e.g., this compound, 4-(Aminooxy)-2-fluorobenzenecarbonitrile) exhibit rapid oxime formation with carbonyls, critical for bioconjugation . Fluorine substitution in the latter increases metabolic stability and lipophilicity, favoring in vivo applications .
- Thioether vs. Aminooxy: The thioether group in 4-(2,6-Dimethylphenylthio)benzonitrile provides radical-scavenging properties but lacks the nucleophilicity required for ligation chemistry .
Physicochemical Properties
Notes:
- The aminooxy group in this compound necessitates storage in carbonyl-free environments to avoid premature oxime formation .
- Fluorinated analogs exhibit higher thermal stability, making them suitable for long-term storage .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-((Aminooxy)carbonyl)benzonitrile, and what parameters are critical for yield optimization?
- Answer : The synthesis typically involves coupling an aminooxy group (NH2O-) to a carbonyl-containing benzonitrile precursor. Key steps include:
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the aminooxy moiety during synthesis to prevent undesired side reactions .
- Coupling agents : Carbodiimides like EDC or DCC can facilitate amide bond formation between the aminooxy and carbonyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize decomposition .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the aminooxy (δ 5.5–6.0 ppm) and carbonyl (170–180 ppm) groups .
- IR spectroscopy : Detect characteristic stretches for C≡N (~2240 cm<sup>−1</sup>) and C=O (~1680 cm<sup>−1</sup>) .
- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]<sup>+</sup>) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar nitriles .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in oxime ligation reactions?
- Answer : The aminooxy group undergoes nucleophilic addition to carbonyl groups, forming stable oxime bonds. Key factors include:
- pH dependence : Optimal reactivity occurs at pH 4–5, where the aminooxy group is protonated to NH2O<sup>+</sup>, enhancing nucleophilicity .
- Catalysts : Aniline derivatives (e.g., 4-aminophenylboronic acid) accelerate reaction rates by stabilizing transition states .
- Side reactions : Competing hydrolysis of the nitrile group can occur under strongly acidic/basic conditions, necessitating buffered environments .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-based conjugates?
- Answer : Discrepancies often arise from:
- Impurity profiles : Trace metals or residual solvents (e.g., DMF) may inhibit reactions. Purify starting materials via column chromatography or recrystallization .
- Analytical variability : Standardize quantification methods (e.g., UV-Vis at λ = 260 nm for nitrile absorption) .
- Reagent ratios : Excess aminooxy reagent (1.5–2.0 eq.) improves conversion but requires post-reaction dialysis to remove unreacted species .
Q. What are the emerging applications of this compound in site-specific biomolecule labeling?
- Answer : This compound is used to:
- Label proteins : Conjugate with cysteine-rich domains via maleimide-thiol chemistry, as shown in annexin V-128 labeling studies .
- Synthesize radiopharmaceuticals : <sup>18</sup>F-labeled derivatives enable PET imaging of apoptosis, with specific activities >6000 Ci/mmol achieved via optimized two-step syntheses .
- Functionalize nanomaterials : Aminooxy groups bind carbonyl-functionalized nanoparticles for targeted drug delivery .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
